

# Adamantyl-thpinaca CAS number and analytical standards

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## Compound of Interest

Compound Name: Adamantyl-thpinaca

Cat. No.: B10769801

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## Adamantyl-thpinaca: A Technical Guide for Researchers

An In-depth Examination of CAS Numbers, Analytical Standards, and Methodologies

This technical guide provides a comprehensive overview of **Adamantyl-thpinaca** (AD-THPINACA), a synthetic cannabinoid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, analytical standards, and the experimental protocols for its detection and characterization.

## Chemical Identity and CAS Numbers

**Adamantyl-thpinaca** is an indazole-based synthetic cannabinoid. It is crucial to distinguish between the different isomers of this compound, as they may exhibit different biological activities and can be differentiated by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).<sup>[1]</sup> The primary identifiers for **Adamantyl-thpinaca** and its main isomer are its Chemical Abstracts Service (CAS) numbers.

Compound Name	CAS Number	Synonyms
Adamantyl-THPINACA	2365471-86-7	ATHPINACA, AD-THPINACA
Adamantyl-THPINACA isomer 1	1400742-48-4	ATHPINACA isomer 1

## Analytical Standards

Reliable analytical standards are fundamental for the accurate identification and quantification of **Adamantyl-thpinaca** in various matrices. These standards are commercially available from specialized suppliers.

## Availability and Formulation

Cayman Chemical, a prominent supplier of reference standards, offers **Adamantyl-thpinaca** (ATHPINACA isomer 1) as an analytical reference standard.<sup>[2]</sup> The product is typically supplied as a crystalline solid and is intended for research and forensic applications.

## Physicochemical Properties

The following table summarizes the key physicochemical properties of the **Adamantyl-THPINACA** isomer 1 analytical standard.

Property	Value	Reference
Molecular Formula	C <sub>24</sub> H <sub>31</sub> N <sub>3</sub> O <sub>2</sub>	[2][3]
Molecular Weight	393.5 g/mol	[2][3]
Purity	≥98%	[2]
λ <sub>max</sub>	209, 302 nm	[2]
Solubility (DMF)	30 mg/mL	[2]
Solubility (DMSO)	1 mg/mL	[2]
Solubility (Ethanol)	25 mg/mL	[2]
Solubility (DMF:PBS (pH 7.2) (1:2))	0.33 mg/mL	[2]

## Experimental Protocols

Accurate and validated analytical methods are essential for the study of **Adamantyl-thpinaca**. This section details the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS),

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification of synthetic cannabinoids. The following protocol is a representative method for the analysis of **Adamantyl-thpinaca**.

### Sample Preparation:

- Dissolve a known amount of the analytical standard or extracted sample in a suitable organic solvent (e.g., methanol or ethyl acetate).
- If analyzing complex matrices, perform a sample extraction, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and remove interfering substances.

### Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890A or similar.
- Mass Selective Detector: Agilent 5973N or equivalent.
- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or a similar non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector: Split mode (e.g., 10:1) at 280 °C.
- Oven Temperature Program:
  - Initial temperature: 80 °C, hold for 2 minutes.
  - Ramp: 25 °C/min to 280 °C.
  - Hold: 15 minutes at 280 °C.
- Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-550 amu.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of **Adamantyl-thpinaca** and its metabolites in biological matrices. The following is a detailed protocol for such an analysis.

### Sample Preparation (for biological matrices):

- To 1 mL of sample (e.g., plasma, urine), add an internal standard.
- Perform a solid-phase extraction (SPE) for sample clean-up and concentration.
  - Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol and water.
  - Load the sample onto the cartridge.
  - Wash the cartridge with a weak organic solvent to remove interferences.
  - Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for injection.

### Instrumentation and Conditions:

- Liquid Chromatograph: Waters Acquity UPLC or similar.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive HF Hybrid Quadrupole-Orbitrap).
- Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent reversed-phase column.<sup>[4]</sup>

- Mobile Phase:
  - A: 20 mmol/L ammonium acetate and 0.1% formic acid in 5% acetonitrile/water.[4]
  - B: Acetonitrile.[4]
- Gradient Elution: A suitable gradient program should be developed to achieve optimal separation.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 50 °C.
- Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, using specific precursor-product ion transitions for **Adamantyl-thpinaca** and its internal standard.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **Adamantyl-thpinaca** and its isomers.

### Sample Preparation:

- Dissolve approximately 10 mg of the substance in a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or CD<sub>3</sub>OD).
- Transfer the solution to a 5 mm NMR tube.

### Instrumentation and Conditions:

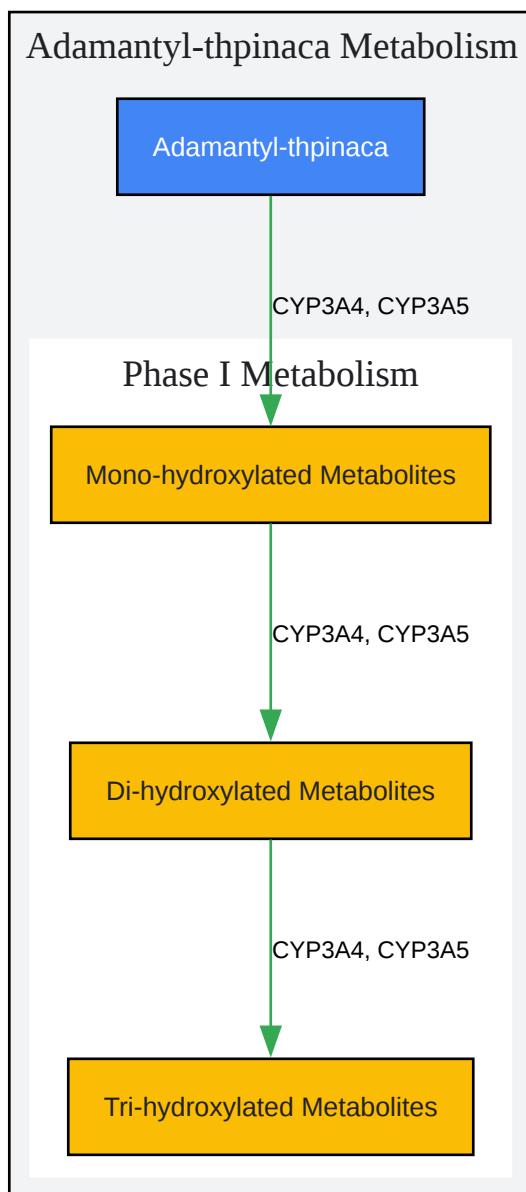
- Spectrometer: Bruker Ascend 600 or a similar high-field NMR spectrometer.
- Experiments:
  - <sup>1</sup>H NMR
  - <sup>13</sup>C NMR

- 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in complete structural assignment.
- Parameters: Standard pulse sequences should be employed. For HSQC and HMBC, optimization for typical  $^1\text{J}(\text{C}-\text{H})$  and  $^n\text{J}(\text{C}-\text{H})$  coupling constants is recommended.

## Metabolic Pathways and Signaling

### Metabolism

**Adamantyl-thpinaca** undergoes extensive phase I metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes.<sup>[5][6][7]</sup> In vitro studies with human liver microsomes have shown that CYP3A4 and CYP3A5 are the main enzymes responsible for its metabolism.<sup>[5][6]</sup> The primary metabolic transformations include mono-, di-, and tri-hydroxylation of the adamantyl moiety.<sup>[6][8]</sup>

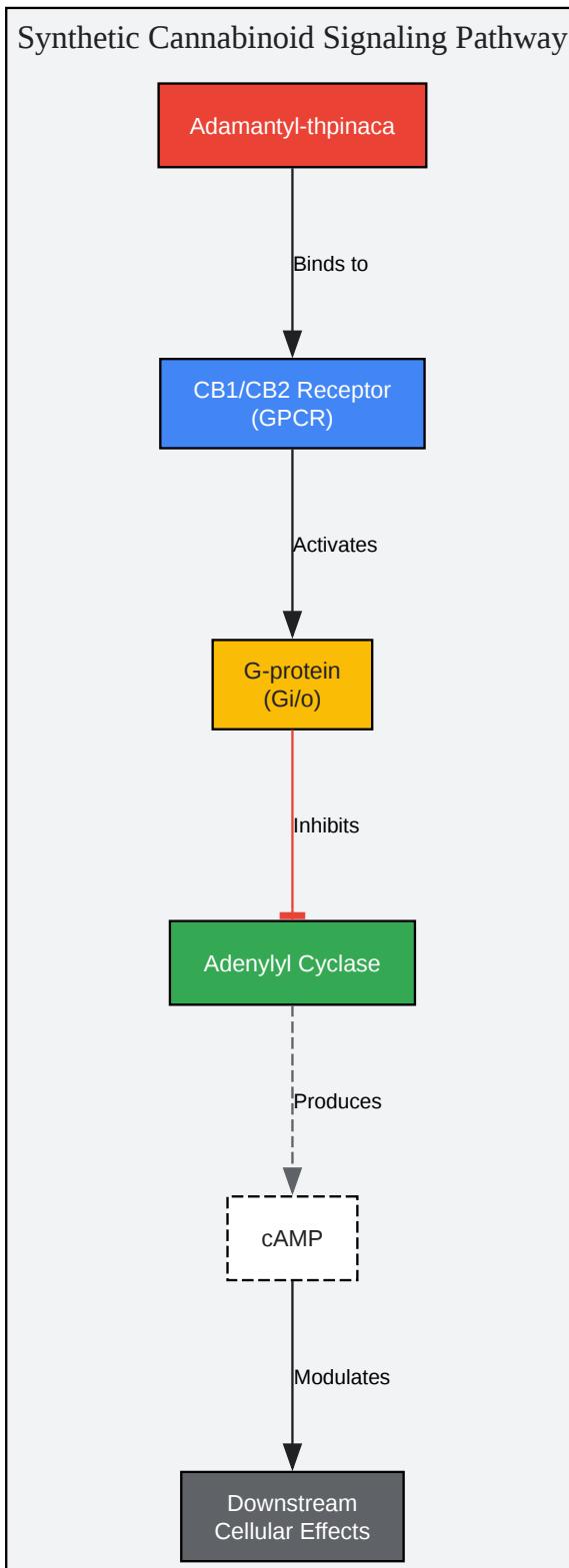


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Caption: Phase I metabolic pathway of **Adamantyl-thpinaca**.

## Signaling Pathway

As a synthetic cannabinoid, **Adamantyl-thpinaca** exerts its effects by acting as an agonist at the cannabinoid receptors, primarily CB1 and CB2. The activation of these G-protein coupled receptors initiates a downstream signaling cascade.



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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)